molecular formula C14H30O2 B101085 2,4,7,9-Tetramethyldecane-4,7-diol CAS No. 17913-76-7

2,4,7,9-Tetramethyldecane-4,7-diol

Cat. No. B101085
CAS RN: 17913-76-7
M. Wt: 230.39 g/mol
InChI Key: BTRWELPXUDWAGW-UHFFFAOYSA-N
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Description

2,4,7,9-Tetramethyldecane-4,7-diol is a chemical compound with the molecular formula C14H30O2 . It is used for industrial purposes .


Molecular Structure Analysis

The molecular structure of 2,4,7,9-Tetramethyldecane-4,7-diol consists of 14 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 230.392 .


Physical And Chemical Properties Analysis

2,4,7,9-Tetramethyldecane-4,7-diol has a density of 0.9±0.1 g/cm3, a boiling point of 283.6±8.0 °C at 760 mmHg, and a flash point of 114.8±13.0 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Wastewater Treatment

2,4,7,9-Tetramethyldecane-4,7-diol (TMDD) has been studied for its occurrence and fate in wastewater treatment plants in Germany. Researchers found that TMDD is partially removed from wastewater, with elimination rates between 33% and 68%. TMDD loads were significantly higher during warm periods compared to cold periods, and the chemical is introduced into sewage through household and indirect dischargers (Guedez & Püttmann, 2011).

Competitive Adsorption

TMDD's competitive adsorption with various surfactants at the air/water interface has been observed using sum frequency generation (SFG) spectroscopy. This study helps in understanding the interactions of TMDD in mixed surfactant systems and could be relevant for industrial applications where TMDD is used in combination with other surfactants (Henry et al., 2003).

Removal Efficiency in Sewage Treatment

TMDD has been identified as a significant contaminant in on-site sewage treatment facilities. It was ranked based on persistence, bioaccumulation, and removal efficiency. Notably, TMDD showed significantly better removal in soil beds compared to conventional sewage treatment plants, indicating its potential environmental impact (Blum et al., 2017).

Ecotoxicological Effects

The ecotoxicological effects of TMDD were evaluated in zebrafish and fish cell cultures. The study revealed cytotoxic and slight genotoxic potential in fish cell lines and various sublethal and lethal effects in developing zebrafish embryos. However, there was no evidence of endocrine-disrupting effects by TMDD (Vincze et al., 2014).

Absolute Configuration of Diols

TMDD's structural analogs have been used to study the absolute configuration of optically active 1,2-diols. This research is significant for understanding the stereochemistry of compounds similar to TMDD (Di Bari et al., 2001).

Potential Toxicity in Mammals

A study on the toxicity of a common surfactant used in food packaging, which includes TMDD, showed significant impacts on male fertility. This highlights the potential health risks associated with exposure to TMDD in everyday products (Nerín et al., 2018).

Synthesis and Application in Organic Electronics

TMDD's derivatives have been utilized in organic electronics, specifically in the synthesis and physical properties of Perylene-3,4,9,10-tetracarboxylic acid diimides, which are used in photovoltaic devices and field-effect transistors (Huang et al., 2011).

Safety And Hazards

2,4,7,9-Tetramethyldecane-4,7-diol can cause serious eye irritation and is harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,4,7,9-tetramethyldecane-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRWELPXUDWAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CCC(C)(CC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279834
Record name 2,4,7,9-tetramethyldecane-4,7-diol
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Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7,9-Tetramethyldecane-4,7-diol

CAS RN

17913-76-7
Record name 2,4,7,9-Tetramethyldecane-4,7-diol
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Record name 2,4,7,9-Tetramethyldecane-4,7-diol
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Record name 2,4,7,9-tetramethyldecane-4,7-diol
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Record name 2,4,7,9-Tetramethyl-4,7-decanediol
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Record name 4,7-Decanediol, 2,4,7,9-tetramethyl
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Record name 2,4,7,9-TETRAMETHYLDECANE-4,7-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Wang, J Dou, J Liu, Y Wang, L Zhi, Y Wang… - Colloid and Interface …, 2023 - Elsevier
Acetylenic diol surfactants, named after the carbon–carbon triple bond known as the acetylene bond, exhibit good dynamic surface tension and foam-free properties. They are widely …
Number of citations: 0 www.sciencedirect.com

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